![molecular formula C15H13F3N2OS B2885125 (E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide CAS No. 1334023-14-1](/img/structure/B2885125.png)
(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide
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Description
(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide, also known as TFB-TICA, is a compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of synthetic cannabinoids and has been found to have a high affinity for the cannabinoid receptor CB1.
Scientific Research Applications
Synthesis and Molecular Structure
The synthesis and molecular structure analysis of related compounds, such as various metabolite analogs including PHI492, PHI493, and PHI495, have been explored due to their potent inhibition of Bruton's tyrosine kinase (BTK). These studies detail the molecular structures, showcasing similarities in hydrogen-bonding networks and crystal packing, emphasizing the importance of intermolecular cyano-amide hydrogen bonding and the conjugated pi-system ensuring planarity (S. Ghosh et al., 2000).
Chemical Reactions and Mechanisms
Research has investigated the reactivity and selectivity of related enamide compounds in chemical reactions. For example, the Bu3SnH-mediated aryl radical cyclisation of enamides for selective synthesis of tetrahydroisoquinoline derivatives and the exploration of sulfur-directed aryl radical cyclization onto enamides for the total synthesis of complex molecules like mappicine ketone demonstrate the versatility and potential of these compounds in synthetic organic chemistry (H. Ishibashi et al., 2000; Issei Kato et al., 2003).
Novel Synthetic Methods
The development of novel synthetic methods for cyanofluoroamides using a cobaltadithiolene complex highlights the innovative approaches in synthesizing related compounds. This method demonstrates the efficiency of generating the desired products under mild reaction conditions, further expanding the toolkit for synthesizing fluorinated compounds (Y. Yokoyama et al., 2004).
Antipathogenic Activity
The antipathogenic activity of thiourea derivatives related to the compound has been studied, revealing significant effects on bacterial cells, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications of these derivatives as novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
properties
IUPAC Name |
(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c16-15(17,18)12(11-4-2-1-3-5-11)8-13(21)20-14(9-19)6-7-22-10-14/h1-5,8H,6-7,10H2,(H,20,21)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGXNFVDNKRSGH-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C=C(C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCC1(C#N)NC(=O)/C=C(\C2=CC=CC=C2)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide |
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